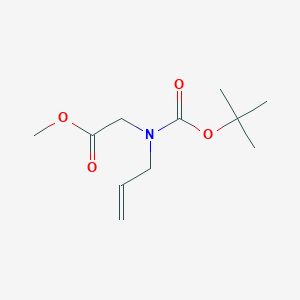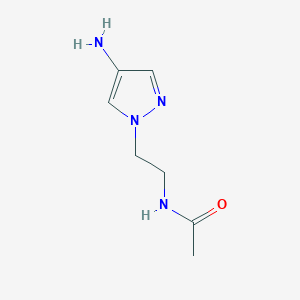
(4,5-bis(benzyloxy)pyridin-2-yl)methanol
Overview
Description
(4,5-bis(benzyloxy)pyridin-2-yl)methanol is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two phenylmethoxy groups attached to the pyridine ring, along with a hydroxymethyl group at the 2-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-bis(benzyloxy)pyridin-2-yl)methanol typically involves the reaction of pyridine derivatives with phenylmethanol under specific conditions. One common method involves the use of a three-necked round-bottomed flask equipped with a magnetic stir bar and an argon atmosphere. The reaction is carried out in anhydrous toluene with the addition of chlorosulfonyl isocyanate at low temperatures, followed by the gradual addition of phenylmethanol. The reaction mixture is then warmed to room temperature and stirred for several hours to complete the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
(4,5-bis(benzyloxy)pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include carboxylic acid derivatives, alcohols, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4,5-bis(benzyloxy)pyridin-2-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4,5-bis(benzyloxy)pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4,5-Bis(benzylthio)-1,3-dithiole-2-thione
- 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene
- 4,5-Bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole
Uniqueness
(4,5-bis(benzyloxy)pyridin-2-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
112334-43-7 |
|---|---|
Molecular Formula |
C20H19NO3 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
[4,5-bis(phenylmethoxy)pyridin-2-yl]methanol |
InChI |
InChI=1S/C20H19NO3/c22-13-18-11-19(23-14-16-7-3-1-4-8-16)20(12-21-18)24-15-17-9-5-2-6-10-17/h1-12,22H,13-15H2 |
InChI Key |
NNEDRWCGFQMNLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=NC(=C2)CO)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4,4,6,6-Tetramethyl-4,6-dihydrofuro[3,4-d]thiazol-2-amine](/img/structure/B8674731.png)






